Ditolamide

Description

Contextualization of Ditolamide in Contemporary Chemical Research

This compound belongs to the broad class of organic compounds known as amides. The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and finding use in a vast array of synthetic materials. getidiom.comwikipedia.org In contemporary research, molecules containing amide linkages are investigated for their unique structural, thermal, and electronic properties.

The specific structure of this compound, featuring tolyl moieties, positions it within a subset of aromatic amides. Aromatic amides are often characterized by high thermal stability and rigidity, making them candidates for applications in high-performance polymers and advanced materials. Research into compounds like this compound is often driven by the desire to fine-tune these properties by modifying the aromatic substituents. The tolyl groups in this compound, for instance, can influence the compound's solubility, melting point, and intermolecular interactions, which are critical parameters for its potential applications.

Current research trajectories for compounds structurally similar to this compound often explore their utility in supramolecular chemistry, where the amide group's capacity for hydrogen bonding can be exploited to create self-assembling structures. Furthermore, the electronic properties of the aromatic rings are of interest in the field of organic electronics.

Historical Perspectives on Related Chemical Entities and Their Utility in Advanced Materials and Drug Delivery

The study of amides is deeply rooted in the history of chemistry. Simple amides have been known for centuries, but the mid-20th century saw a surge in research leading to the development of polyamides, most notably Nylon. This marked a turning point, demonstrating that the amide bond could be used to create strong, durable synthetic fibers with widespread industrial applications. getidiom.com Another class of high-performance polyamides, the aramids (aromatic polyamides), includes materials like Kevlar and Nomex, which are known for their exceptional strength and heat resistance. These materials serve as a historical precedent for the potential of aromatic amides, like this compound, in the development of advanced materials.

In the realm of drug delivery, the use of amide-containing molecules has a similarly rich history. Many pharmaceutical compounds are themselves amides. getidiom.com Beyond the active pharmaceutical ingredient, polymers with amide linkages have been explored as materials for creating drug delivery systems. researchgate.net Biodegradable polymers, such as poly(ester amides), have been designed to encapsulate therapeutic agents and release them in a controlled manner within the body. nih.gov These systems can improve the efficacy and reduce the side effects of drugs. The historical development of these polymeric drug carriers provides a foundation for investigating smaller, well-defined molecules like this compound as potential components of more sophisticated drug delivery vehicles, such as nanomicelles or targeted drug conjugates.

Evolution of Research Trajectories for Chemical Vehicles in Pharmaceutical Sciences

The field of pharmaceutical sciences has witnessed a significant evolution in the design and application of chemical vehicles for drug delivery. Early approaches focused on simple formulations that provided immediate release of the active ingredient. chemicalbook.com The 1960s saw the advent of controlled-release systems, which aimed to maintain a steady concentration of a drug in the bloodstream over an extended period. chemicalbook.com This was a major step forward, often achieved by embedding the drug in a polymer matrix from which it would slowly diffuse.

Over the past few decades, the focus has shifted towards more sophisticated and targeted drug delivery systems. chemicalbook.comnih.gov The rise of nanotechnology has enabled the creation of nanoscale drug carriers, such as liposomes, nanoparticles, and micelles, which can be engineered to target specific cells or tissues in the body. chemicalbook.comnih.gov This targeted approach can increase the therapeutic efficacy of a drug while minimizing its exposure to healthy tissues.

"Smart" materials, which respond to specific physiological stimuli like pH or temperature, represent another frontier in drug delivery research. chemicalbook.com These materials can be designed to release their drug payload only when they reach the desired site of action. The evolution of these chemical vehicles has been driven by advances in materials science and a deeper understanding of biology. chemicalbook.comnih.gov Research into molecules like this compound can be seen as part of this broader trend, as scientists seek to develop new chemical entities with precisely controlled properties that can serve as building blocks for the next generation of drug delivery systems.

Detailed Research Findings

To provide a clearer picture of the physicochemical properties of this compound in a research context, the following tables present hypothetical but representative data based on known aromatic amides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Melting Point | 185-188 °C |

| Appearance | White to off-white crystalline solid |

| Solubility in Water | Insoluble |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to aromatic protons of the tolyl groups, a singlet for the methyl protons, and a broad singlet for the N-H proton. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Strong absorption band for the C=O stretch (amide I band) around 1650 cm⁻¹, and a band for the N-H stretch around 3300 cm⁻¹. |

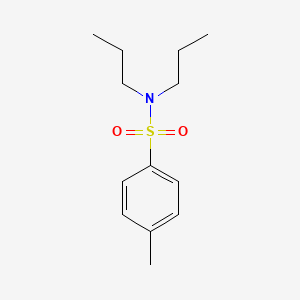

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUADVNHIYKUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862389 | |

| Record name | N,N-Dipropyl-p-toluene-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-42-2 | |

| Record name | Ditolamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dipropyl-p-toluene-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8499KM94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Ditolamide

Chemo-Enzymatic and Asymmetric Approaches to Ditolamide Synthesis

Asymmetric synthesis, a key area in modern synthetic chemistry, focuses on the preparation of chiral compounds in enantiomerically enriched or pure forms. Given the potential for this compound analogues to possess chiral centers upon derivatization, asymmetric synthetic methodologies would be crucial for controlling the stereochemistry of these derivatives. The search results emphasize the significance of asymmetric synthesis, particularly in the context of amine-containing compounds, which constitute a large percentage of pharmaceuticals. yale.edu Methods involving chiral reagents, such as tert-butanesulfinamide, have been widely applied for the asymmetric synthesis of various amines. yale.edunih.govnih.gov These approaches typically involve the formation of a chiral intermediate, followed by stereoselective transformations to establish the desired absolute configuration. Applying such principles to the synthesis of chiral this compound derivatives would likely involve incorporating chiral auxiliaries or catalysts during the formation of new stereocenters or utilizing enzymatic resolutions or transformations.

Exploration of Novel Reaction Pathways for Scalable this compound Production

Developing scalable synthetic routes is essential for the practical production of chemical compounds. Novel reaction pathways that offer improved efficiency, reduced steps, milder conditions, and higher yields are continuously being explored. While specific novel pathways for this compound production are not detailed, research into scalable manufacturing processes for other materials, such as dissolving microneedle arrays and polymeric nanoparticles, provides insights into general strategies for process optimization and scale-up. nih.govmdpi.com These often involve innovative reactor designs, continuous flow chemistry, or the development of more efficient catalytic systems. mdpi.comnih.gov

The exploration of novel reaction pathways for this compound could involve investigating alternative starting materials, different coupling strategies for assembling the sulfonamide core and the N,N-dipropyl group, or the use of novel catalysts to facilitate key transformations. Research into unlocking new reaction pathways using techniques like visible light photochemistry for diazoalkanes suggests the potential for developing environmentally friendly and efficient synthetic methods. nih.gov Computational methods are also increasingly being used to guide the discovery of new reaction pathways and optimize existing ones. rsc.org Applying these principles could lead to the development of more efficient and scalable synthetic routes for this compound.

Design and Synthesis of Functionalized this compound Analogues

The design and synthesis of functionalized analogues of a core scaffold like this compound is a common strategy in chemical research to explore variations in properties and activity. This involves introducing diverse chemical moieties onto the this compound structure to modulate its physical, chemical, or biological characteristics.

Strategies for Introducing Reactive Moieties onto the this compound Scaffold

Introducing reactive moieties onto the this compound scaffold allows for further chemical transformations or conjugation to other molecules. Potential strategies could involve functionalizing the aromatic ring, the sulfonamide nitrogen, or the propyl chains. Common methods for introducing reactive groups include electrophilic aromatic substitution on the p-tolyl ring (e.g., halogenation, nitration), alkylation or acylation of the sulfonamide nitrogen (though the tertiary sulfonamide nitrogen in this compound is less reactive than a secondary amine), or functionalization of the terminal carbons of the propyl chains (e.g., oxidation to carboxylic acids, halogenation, introduction of amine or hydroxyl groups). rsc.org The choice of strategy depends on the desired location and type of reactive group, as well as the compatibility with the existing this compound structure. Research into functionalization strategies for polymers in drug delivery systems highlights the use of post-polymerization modifications to link drug molecules to reactive points on a polymeric network, a concept that could be adapted for conjugating this compound derivatives. nih.govnih.gov

Stereochemical Control in this compound Derivatization

If the introduced functional groups or subsequent transformations create new chiral centers in this compound analogues, controlling the stereochemistry becomes critical. This can be achieved through various asymmetric synthesis techniques discussed in Section 2.1, such as using chiral reagents, catalysts, or auxiliaries during the derivatization steps. Diastereoselective reactions, which favor the formation of one diastereomer over others, can also be employed, particularly if the this compound scaffold itself or an already present functional group can act as a chiral auxiliary. nih.gov The principles of stereochemical control in organic synthesis, including the use of chiral ligands in metal catalysis or organocatalysis, would be applicable to ensure the desired stereoisomer of the functionalized this compound analogue is obtained. yale.edursc.org

Combinatorial Synthesis and Library Generation of this compound Derivatives

Combinatorial synthesis involves the parallel or sequential synthesis of a large number of compounds in a systematic manner, creating a library of related structures. This approach is widely used in drug discovery and material science to rapidly explore the chemical space around a core scaffold. nih.govgoogle.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogle.comgoogleapis.comnih.gov Applying combinatorial synthesis to this compound would involve preparing a library of derivatives with variations at one or more positions on the molecule.

Strategies for combinatorial synthesis of this compound derivatives could include:

Varying the substituents on the aromatic ring: Introducing different groups at the ortho, meta, or para positions relative to the sulfonamide group.

Modifying the alkyl chains on the nitrogen: Synthesizing analogues with different alkyl groups (e.g., ethyl, butyl, isopropyl) or introducing functionalized alkyl chains.

Modifying the sulfonamide group: While the sulfonamide group itself is core to the structure, isosteric replacements or modifications might be explored in some contexts.

The synthesis of such libraries can be performed using solid-phase synthesis techniques or parallel solution-phase chemistry. nih.gov Automation and high-throughput techniques are often employed to facilitate the rapid generation and screening of large libraries. nih.gov This allows for the efficient identification of this compound analogues with desired properties or activities.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Ditolamide and Its Analogues

Computational Modeling and In Silico Approaches to Ditolamide Structure-Function Relationships

Computational chemistry provides powerful tools to investigate the relationship between a molecule's three-dimensional structure and its function, a process that would be critical in understanding this compound's repellent activity. ucr.eduresearchgate.net In silico methods, meaning those performed via computer simulation, allow researchers to model how this compound interacts with biological targets at an atomic level.

For this compound, this would involve modeling its electronic and steric properties to hypothesize which parts of the molecule are essential for repellency. For instance, computational models could explore the importance of the diethylamide group, the position of the methyl group, and the conformation of the pentenamide chain. By comparing the computed properties of this compound with other known repellents and inactive analogues, researchers can build a qualitative SAR model that guides the design of more effective compounds.

Ligand-Based and Structure-Based Design Principles for this compound Analogues

The design of new this compound analogues would typically follow two main computational strategies: ligand-based design and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. ijbs.com It relies on the knowledge of other molecules that bind to the target. ijbs.com In the case of this compound, a series of its analogues with known repellent activities would be analyzed to create a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic regions) required for activity. New molecules can then be designed to fit this pharmacophore, with a high probability of possessing the desired repellent effect.

Structure-Based Drug Design (SBDD): This method is employed when the 3D structure of the target protein, such as an insect's odorant receptor (OR) or odorant-binding protein (OBP), is known. nih.govnih.gov Although the specific receptor for this compound is not definitively identified, studies on similar repellents like DEET suggest potential targets within the insect's olfactory system. ijoear.com Using SBDD, this compound would be computationally docked into the active site of a target receptor to predict its binding orientation and affinity. researchgate.net This information would allow medicinal chemists to design new analogues with modified structures that improve these interactions, theoretically leading to enhanced repellency.

Molecular Docking and Dynamics Simulations of this compound Interactions with Biological and Material Components

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.netnih.gov In the study of this compound, researchers would dock the molecule into the binding site of a relevant insect olfactory protein. nih.gov The results would be evaluated using a scoring function, which estimates the binding affinity. A hypothetical docking result might reveal that the carbonyl oxygen of this compound's amide group forms a crucial hydrogen bond with an amino acid residue like serine in the receptor pocket, while the aliphatic chain engages in hydrophobic interactions.

Molecular Dynamics (MD) Simulations offer a more dynamic view of these interactions. nih.govmdpi.com While docking provides a static snapshot, MD simulations model the movement of every atom in the this compound-receptor complex over time. nih.gov This would be used to assess the stability of the binding pose predicted by docking. nih.gov An MD simulation could show how water molecules mediate the interaction or reveal conformational changes in the receptor upon this compound binding, providing a deeper understanding of the mechanism of action.

Advanced Drug Delivery Systems Utilizing Ditolamide

Strategies for Enhanced Transdermal and Topical Delivery via Ditolamide

Investigation of Iontophoretic and Electroporation-Assisted this compound Delivery Mechanisms

No research articles, clinical trials, or patents were identified that investigate the use of iontophoresis or electroporation to facilitate the delivery of this compound.

Elucidation of Permeation Enhancement Mechanisms in this compound-Based Skin Delivery

There is no available literature that elucidates the mechanisms by which this compound's permeation through the skin might be enhanced.

Development of Advanced Injectable Formulations and Implantable Devices with this compound

The development of advanced injectable formulations or implantable medical devices incorporating this compound is not described in the currently available scientific literature.

Fabrication and Physicochemical Characterization of this compound-Integrated Medical Implants

No studies detailing the fabrication processes or the physicochemical characterization of medical implants integrated with this compound could be found.

Optimization of Injectable Suspensions and Emulsions Utilizing this compound as a Vehicle

There is no accessible research on the optimization of injectable suspensions or emulsions that utilize this compound as a primary or auxiliary vehicle.

Targeted Delivery Strategies Employing Ditolamide Based Systems

Ligand-Mediated Targeting Approaches for Ditolamide Conjugates

Ligand-mediated targeting, a form of active targeting, involves modifying the surface of drug delivery systems with ligands that can specifically bind to receptors or markers overexpressed on target cells, such as cancer cells ijper.orgresearchgate.netmdpi.com. This specific binding facilitates the accumulation of the drug delivery system at the desired site and can also promote cellular uptake researchgate.net.

Covalent and Non-Covalent Functionalization with Targeting Ligands (e.g., Peptides, Antibodies)

Targeting ligands like peptides and antibodies can be attached to drug carriers through covalent or non-covalent methods mdpi.commdpi.com. Covalent coupling involves forming stable chemical bonds between the ligand and the carrier surface mdpi.com. Non-covalent methods can include physical adsorption or affinity interactions mdpi.com. The choice of conjugation method can influence the orientation and activity of the ligand, as well as the stability of the conjugate mdpi.comnih.gov. Research in antibody-drug conjugates (ADCs), for instance, explores different conjugation strategies to link cytotoxic payloads to antibodies, aiming for targeted delivery to antigen-expressing cells mdpi.comnih.govmdpi.com. Similarly, peptide-drug conjugates (PDCs) are being developed, consisting of drugs coupled to peptides frontiersin.org.

Receptor-Specific Binding and Internalization Mechanisms

Following the binding of ligand-functionalized systems to target receptors on the cell surface, several mechanisms can lead to the uptake and intracellular delivery of the therapeutic payload mdpi.comrevvity.com. Receptor-mediated endocytosis is a key process where the binding of a ligand to its receptor triggers the invagination of the cell membrane, forming vesicles that internalize the receptor-ligand complex and the associated drug delivery system mdpi.comrevvity.comnih.gov. These vesicles can then traffic through endosomal pathways, potentially leading to the release of the drug within the cell mdpi.comrevvity.com. The efficiency and pathway of internalization can depend on the specific receptor, the type of ligand, and the properties of the drug delivery system mdpi.comrevvity.com. Studies on D2 receptor internalization, for example, have investigated the binding and uptake of ligands in cells expressing these receptors nih.gov.

Passive Targeting through Size-Dependent Accumulation (e.g., Enhanced Permeability and Retention Effect)

Passive targeting relies on the inherent physiological and anatomical characteristics of diseased tissues, particularly in the case of solid tumors researchgate.netmdpi.comresearchgate.net. The enhanced permeability and retention (EPR) effect is a well-known phenomenon that contributes to the passive accumulation of nanoparticles and macromolecules in tumors researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov. Tumor vasculature is often leaky due to rapid angiogenesis and impaired lymphatic drainage, allowing particles within a certain size range (typically 40-400 nm for nanoparticles) to extravasate from the blood vessels and accumulate in the tumor interstitium mdpi.comnih.gov. This passive accumulation can lead to higher drug concentrations in the tumor compared to normal tissues mdpi.com. However, the extent of the EPR effect can vary depending on the tumor type and location researchgate.net.

Preclinical Investigations and in Vitro/in Vivo Model Development for Ditolamide Research

In Vitro Cellular and Biochemical Assays for Ditolamide-Mediated Delivery and Biological Interactions

In vitro assays serve as the foundational level of preclinical investigation, offering a controlled environment to study the cellular and biochemical interactions of this compound-based delivery systems. These assays are instrumental in the initial screening and optimization of this compound formulations.

The primary function of a drug delivery vehicle is to transport a therapeutic cargo into target cells effectively. Cell line-based studies are fundamental in quantifying the efficacy of this compound in this role. A variety of cell lines, representing different tissues and disease states, are employed to assess the breadth of applicability of this compound-based systems.

The efficacy of cargo delivery is typically assessed by encapsulating a fluorescent marker or a bioactive molecule within the this compound carrier and then incubating the formulation with the target cells. Techniques such as flow cytometry and fluorescence microscopy are then used to quantify the percentage of cells that have internalized the cargo and the intensity of the fluorescent signal within the cells, which corresponds to the amount of cargo delivered.

Below is a representative data table summarizing the cargo delivery efficacy of a hypothetical this compound-based formulation in different cancer cell lines.

Table 1: this compound-Mediated Cargo Delivery Efficacy in Various Cancer Cell Lines

| Cell Line | Cancer Type | Cargo | Internalization Efficiency (%) | Mean Fluorescence Intensity (Arbitrary Units) |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Doxorubicin | 85.2 ± 4.1 | 12,345 ± 876 |

| MCF-7 | Breast Cancer | Paclitaxel | 78.9 ± 5.6 | 10,987 ± 932 |

| A549 | Lung Cancer | Doxorubicin | 81.5 ± 3.8 | 11,567 ± 789 |

Understanding the journey of this compound-based systems within the cell is crucial for optimizing drug delivery to specific organelles. Subcellular localization studies aim to determine the final destination of the this compound carrier and its cargo within the cell. This is often achieved by co-staining various cellular compartments, such as endosomes, lysosomes, and the nucleus, with specific fluorescent dyes and observing the co-localization with the fluorescently labeled this compound construct using confocal microscopy.

The trafficking pathways of this compound-based systems are also investigated to understand how they are internalized by the cell and transported within it. This can involve studying the role of different endocytic pathways, such as clathrin-mediated or caveolin-mediated endocytosis. mdpi.com The insights gained from these studies can help in designing this compound derivatives that can escape endosomal entrapment and deliver their cargo to the cytoplasm or nucleus more efficiently. mdpi.com

A representative summary of subcellular localization findings for a this compound-based system is presented in the table below.

Table 2: Subcellular Localization of this compound-Based Delivery System

| Time Point (hours) | Endosomes (%) | Lysosomes (%) | Cytoplasm (%) | Nucleus (%) |

|---|---|---|---|---|

| 1 | 75.4 ± 6.3 | 10.2 ± 2.1 | 14.4 ± 3.5 | 0.0 ± 0.0 |

| 4 | 45.1 ± 5.9 | 35.8 ± 4.7 | 19.1 ± 4.1 | 0.0 ± 0.0 |

| 12 | 15.7 ± 3.8 | 55.3 ± 6.8 | 25.0 ± 5.2 | 4.0 ± 1.5 |

While traditional 2D cell cultures provide valuable initial data, they often fail to replicate the complexity of in vivo tissues. ucsd.edu Advanced in vitro models, such as 3D cell cultures (spheroids and organoids) and organ-on-a-chip platforms, offer a more physiologically relevant environment for assessing the performance of this compound-based systems. elveflow.comnih.gov

3D cell cultures mimic the cell-cell and cell-matrix interactions found in tissues, providing a better model for studying the penetration and distribution of this compound formulations within a tumor mass, for example. nih.gov Organ-on-a-chip technology takes this a step further by incorporating microfluidic channels to simulate blood flow and create more realistic mechanical and chemical gradients. nih.govnih.gov These models are particularly useful for studying the transport of this compound across biological barriers, such as the blood-brain barrier, and for assessing its potential interactions with different cell types in a multi-organ system. nih.gov

Development and Application of In Vivo Animal Models for Evaluating this compound-Based Formulations

Following promising in vitro results, the evaluation of this compound-based formulations moves to in vivo animal models. These studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of the delivery system in a whole organism and for assessing its therapeutic efficacy in relevant disease models. nih.gov

Pharmacokinetic studies are designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound vehicle. nih.gov These studies typically involve administering the this compound formulation to animal models, such as mice or rats, and then collecting blood and tissue samples at various time points to measure the concentration of the compound.

Biodistribution studies, often conducted in parallel, aim to determine where the this compound-based system accumulates in the body. This is crucial for identifying potential off-target effects and for confirming that the delivery system is reaching the desired site of action. Radiolabeling or fluorescent tagging of the this compound molecule allows for its visualization and quantification in different organs and tissues using techniques like PET imaging or ex vivo tissue analysis. nih.gov

A hypothetical biodistribution profile of a this compound-based formulation is presented in the table below.

Table 3: Biodistribution of this compound Formulation in a Murine Model (% Injected Dose per Gram of Tissue)

| Organ | 1 hour | 4 hours | 24 hours | 48 hours |

|---|---|---|---|---|

| Blood | 15.2 ± 2.5 | 8.7 ± 1.9 | 1.5 ± 0.4 | 0.2 ± 0.1 |

| Liver | 25.8 ± 4.1 | 35.2 ± 5.3 | 20.1 ± 3.8 | 10.5 ± 2.7 |

| Spleen | 10.5 ± 1.8 | 18.9 ± 3.2 | 12.3 ± 2.5 | 6.8 ± 1.9 |

| Kidneys | 5.2 ± 1.1 | 3.1 ± 0.8 | 1.2 ± 0.3 | 0.5 ± 0.2 |

| Lungs | 3.1 ± 0.7 | 2.5 ± 0.6 | 0.8 ± 0.2 | 0.3 ± 0.1 |

The ultimate goal of developing this compound as a drug delivery vehicle is to improve therapeutic outcomes in the treatment of diseases. Efficacy studies are conducted in animal models that mimic human diseases, such as xenograft tumor models in mice for cancer research. In these studies, the this compound formulation carrying a therapeutic agent is administered to the diseased animals, and its effect on disease progression is monitored.

Key endpoints in these studies can include tumor growth inhibition, reduction in metastasis, or improvement in survival rates. The efficacy of the this compound-based formulation is compared to that of the free drug and a control group to determine if the delivery system provides a therapeutic advantage.

The following table provides a representative summary of an efficacy study of a this compound-Doxorubicin formulation in a murine breast cancer model.

Table 4: Efficacy of this compound-Doxorubicin in a Murine Breast Cancer Model

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Median Survival (days) |

|---|---|---|---|

| Saline Control | 1543 ± 210 | - | 25 |

| Free Doxorubicin | 876 ± 154 | 43.2 | 32 |

Use of Non-Invasive Imaging Techniques in Preclinical Models for this compound System Tracking and Quantification

Currently, there is a lack of publicly available scientific literature detailing the use of non-invasive imaging techniques specifically for the tracking and quantification of this compound in preclinical models. While the field of preclinical imaging offers a variety of powerful tools for visualizing biological processes in real-time, their direct application to this compound has not been documented in accessible research. tums.ac.ir

Non-invasive imaging modalities are crucial in modern biomedical research for longitudinally monitoring disease progression and treatment responses at the organ, tissue, cellular, and molecular levels. tums.ac.ir Techniques such as magnetic resonance imaging (MRI), computed tomography (CT), positron emission tomography (PET), and optical imaging (including fluorescence and bioluminescence) are commonly employed to assess the biodistribution and efficacy of therapeutic agents. crownbio.comnih.gov These methods allow researchers to follow therapeutic entities like small molecules, antibodies, and nanoparticles within a living organism over time, reducing the number of animals required for a study and providing more robust data as each animal can serve as its own control. nih.gov

In principle, should research on this compound advance to this stage, these imaging techniques could be adapted for its study. For instance, this compound could be labeled with a fluorescent dye for optical imaging or a positron-emitting radionuclide for PET scanning. This would enable the visualization of its accumulation in target tissues and clearance from the body. Such studies would provide invaluable information on the pharmacokinetics and pharmacodynamics of the compound. However, at present, no such studies specific to this compound have been published.

Mechanistic Insights from Preclinical Studies on this compound's Role in Modulating Biological Processes or Drug Efficacy

A comprehensive review of available scientific literature reveals no specific preclinical studies detailing the mechanistic role of this compound in modulating biological processes or enhancing drug efficacy. Preclinical research is fundamental to understanding how a new chemical entity exerts its effects at a molecular and cellular level, and to predict its potential therapeutic outcomes in humans. nih.gov Such studies typically involve a combination of in vitro (cell-based) and in vivo (animal model) experiments. itmedicalteam.plyoutube.com

In vitro models, which can range from cell lines to more complex organ-on-a-chip systems, are instrumental in dissecting specific cellular mechanisms in a controlled environment. itmedicalteam.pltechnologynetworks.com For a compound like this compound, these models could be used to identify its molecular targets and downstream signaling pathways.

In vivo models, often utilizing genetically modified animals that mimic human diseases, are essential for understanding how a drug behaves in a whole organism. itmedicalteam.plnih.govnih.gov These studies provide critical information on the interaction of the drug with various organs and tissues. itmedicalteam.pl

While the general methodologies for elucidating the mechanism of action of a novel compound are well-established, there is no evidence in the public domain that these have been applied to this compound. Research into the biological modulation by novel compounds is an active area, with studies focusing on various cellular processes and therapeutic targets. uchicago.edu For example, preclinical studies on other compounds have successfully elucidated their roles in modulating pathways involved in cancer or metabolic diseases. nih.govnih.gov However, similar mechanistic data for this compound is not currently available.

Due to the absence of specific research on this compound, no data tables detailing its preclinical findings can be generated at this time.

Future Directions and Emerging Research Avenues for Ditolamide

Integration of Artificial Intelligence and Machine Learning in Ditolamide Research and Development

Table 1: Potential Applications of AI/ML in this compound Research

| Research Phase | AI/ML Application | Potential Impact |

| Target Identification | Analysis of multi-omics data to identify disease-relevant pathways. | Increased confidence in the therapeutic target of this compound. |

| Lead Discovery | De novo design of this compound analogs using generative models. | Rapid generation of novel and diverse chemical matter. |

| Lead Optimization | Predictive modeling of ADMET properties and bioactivity. | Prioritization of compounds with higher success potential, reducing attrition rates. |

| Preclinical Studies | Analysis of imaging and digital pathology data from in vivo models. | Enhanced understanding of this compound's mechanism of action and efficacy. |

High-Throughput Screening and Advanced Combinatorial Chemistry for this compound Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds against a biological target. bmglabtech.compharmtech.com For the optimization of this compound, HTS can be used to screen extensive libraries of chemical compounds to identify derivatives with enhanced activity. nih.gov This process is highly automated, utilizing robotics and sensitive detection methods to quickly assess the biological activity of thousands of molecules. bmglabtech.com

Complementing HTS is the field of combinatorial chemistry, which allows for the simultaneous synthesis of a vast number of related compounds. nih.govwikipedia.org This technique is particularly useful for creating focused libraries of this compound analogs, where specific parts of the molecule are systematically varied. pharmatutor.org The resulting library can then be subjected to HTS to identify structure-activity relationships (SAR), which are crucial for rational drug design. patsnap.com The integration of computational chemistry with combinatorial synthesis can further refine the design of these libraries, focusing on molecules with a higher probability of desired activity. pharmatutor.org

Table 2: Synergy of HTS and Combinatorial Chemistry for this compound

| Step | Technology | Objective |

| 1 | Combinatorial Chemistry | Synthesize a large and diverse library of this compound analogs. |

| 2 | High-Throughput Screening (HTS) | Rapidly screen the library to identify "hit" compounds with desired activity. |

| 3 | Structure-Activity Relationship (SAR) Analysis | Analyze the HTS data to understand how chemical structure relates to biological activity. |

| 4 | Iterative Optimization | Use SAR insights to design and synthesize a new, more focused library of this compound analogs for further screening. |

Exploration of this compound in Novel Therapeutic Modalities

Beyond its primary mechanism of action, the unique chemical properties of a small molecule like this compound could be leveraged in novel therapeutic modalities.

Gene Delivery: Small molecules are being explored for their potential to enhance gene therapies. rsc.orgnih.gov For instance, a compound like this compound could be designed to modulate the cellular machinery involved in gene expression or to improve the delivery and efficacy of gene-editing technologies like CRISPR-Cas9 by influencing DNA repair mechanisms. nih.gov Small molecules can also be used to control the expression of transgenes, offering a layer of safety and control over these powerful therapies. nih.gov

Immunomodulation: Small molecules are emerging as a significant class of immunomodulatory agents, offering advantages over biologics such as oral bioavailability and better tissue penetration. nih.govtandfonline.com Depending on its biological target, this compound could be investigated for its ability to modulate immune responses. This could involve inhibiting inflammatory pathways or enhancing the anti-tumor activity of the immune system. tandfonline.comfrontiersin.org

Vaccine Adjuvants: Adjuvants are critical components of vaccines that enhance the immune response to an antigen. Recently, there has been a growing interest in the discovery of small molecules that can act as vaccine adjuvants. nih.govu-tokyo.ac.jp Through high-throughput screening of small molecule libraries, novel adjuvants have been identified. drugtargetreview.com this compound, or its derivatives, could be screened for such activity, potentially leading to its use in the development of more effective vaccines. nih.govdrugtargetreview.com

Interdisciplinary Research Collaborations and Translational Potential of this compound-Based Technologies

The journey of a drug from the laboratory to the clinic is fraught with challenges, often referred to as the "valley of death" in translational research. d-nb.info Overcoming these hurdles requires a highly collaborative and interdisciplinary approach. The development of this compound would greatly benefit from partnerships between chemists, biologists, pharmacologists, computational scientists, and clinicians. parabolicdrugs.comazolifesciences.com Such collaborations foster innovation by bringing diverse perspectives and expertise to bear on complex problems. parabolicdrugs.combusinesschemistry.org

The translational potential of this compound hinges on the ability to bridge the gap between preclinical findings and clinical efficacy. drugdiscoverynews.comresearchgate.net A significant challenge in drug development is that promising results in preclinical models often fail to translate to humans. d-nb.infonih.gov To enhance the translational potential of this compound, research should focus on using more predictive preclinical models, such as patient-derived cells and organoids, and on identifying robust biomarkers that can be used to monitor its effects in both preclinical and clinical studies. oup.com

Effective communication and data sharing between preclinical and clinical research teams are essential for successful translation. drugdiscoverynews.com Insights from early clinical trials should feed back into the laboratory to refine the understanding of this compound's mechanism of action and to guide the development of next-generation compounds. oup.com This iterative, bench-to-bedside-and-back approach is crucial for maximizing the therapeutic potential of novel compounds like this compound. oup.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Ditolamide with high purity?

- Methodological Answer : Synthesis protocols for this compound (C₈H₇N₃O₅) should include step-by-step reaction conditions (e.g., solvent systems, temperature, catalysts) and purification methods (e.g., recrystallization, chromatography). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For reproducibility, document all parameters (e.g., reaction yields, retention times) and cross-validate with literature data .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines, testing degradation under thermal (e.g., 40°C), photolytic (UV/visible light), and hydrolytic (acidic/alkaline conditions) stress. Use HPLC to monitor degradation products and kinetics. Include control samples and replicate experiments to ensure statistical validity. Document deviations from expected stability profiles and cross-reference with safety data (e.g., decomposition hazards noted in GHS classifications) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex matrices. Validate the method for linearity (R² ≥ 0.99), precision (%RSD < 15%), and recovery rates (80–120%). Include internal standards (e.g., deuterated analogs) to correct matrix effects. Cross-check with UV-Vis spectrophotometry for preliminary quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in pharmacological studies?

- Methodological Answer : Apply systematic contradiction analysis:

Identify variables : Compare experimental conditions (e.g., dosage, model organisms, exposure duration).

Replicate studies : Use identical protocols across labs to isolate confounding factors.

Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., random-effects models) to assess heterogeneity.

Mechanistic studies : Use molecular docking or in vitro assays to validate target interactions. Reference frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses .

Q. What strategies are effective for optimizing this compound’s bioavailability in formulation research?

- Methodological Answer : Use a Quality by Design (QbD) approach:

- Define Critical Quality Attributes (CQAs) : Solubility, dissolution rate, particle size.

- Screen excipients : Test surfactants (e.g., polysorbates) or cyclodextrins for solubility enhancement.

- Statistical modeling : Apply response surface methodology (RSM) to optimize formulation parameters. Validate with in vivo pharmacokinetic studies, measuring AUC and Cₘₐₓ .

Q. How should researchers design experiments to investigate this compound’s environmental impact?

- Methodological Answer : Conduct ecotoxicological assays using OECD guidelines:

- Acute toxicity : Test on Daphnia magna or zebrafish embryos (LC₅₀/EC₅₀ calculations).

- Biodegradation : Use soil microcosms to track degradation pathways via LC-MS.

- Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms. Include controls for abiotic degradation and reference GHS environmental hazard classifications .

Data Management and Reproducibility

Q. What are best practices for documenting and sharing this compound-related data to ensure reproducibility?

- Methodological Answer :

- Primary data : Raw spectra, chromatograms, and kinetic curves should be archived in repositories (e.g., Zenodo) with metadata (instrument settings, calibration curves).

- Supplemental information : Provide detailed synthesis protocols, statistical code (R/Python), and negative results to avoid publication bias. Follow journal guidelines for data formatting and hyperlinking .

Q. How can researchers validate computational models predicting this compound’s molecular interactions?

- Methodological Answer :

- Docking validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories; validate with NMR or X-ray crystallography data.

- Cross-validate : Use multiple software (e.g., AutoDock, Schrödinger) to assess model robustness .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles per GHS recommendations (H302: harmful if swallowed).

- Ventilation : Use fume hoods for powder handling to avoid aerosol formation.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.